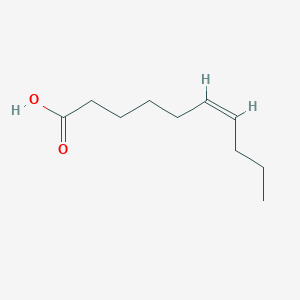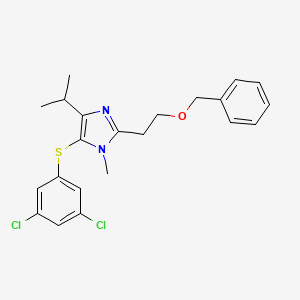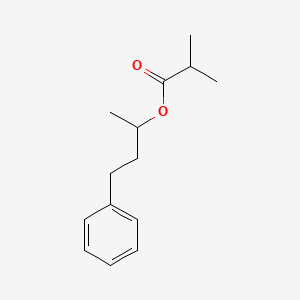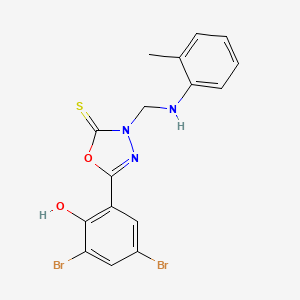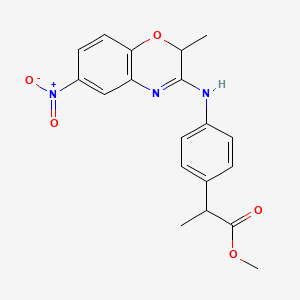
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is a complex organic compound with a unique structure that includes a benzoxazin ring, a nitro group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester typically involves multiple steps:
Formation of the Benzoxazin Ring: The benzoxazin ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, using reagents such as nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the benzoxazin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the benzoxazin ring.
Scientific Research Applications
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester involves its interaction with specific molecular targets. The nitro group and benzoxazin ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Benzoxazin derivatives: Compounds with variations in the benzoxazin ring structure.
Uniqueness
Benzeneacetic acid, alpha-methyl-4-((2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino)-, methyl ester is unique due to the specific combination of functional groups and the presence of the nitro-substituted benzoxazin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
109227-00-1 |
|---|---|
Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[4-[(2-methyl-6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C19H19N3O5/c1-11(19(23)26-3)13-4-6-14(7-5-13)20-18-12(2)27-17-9-8-15(22(24)25)10-16(17)21-18/h4-12H,1-3H3,(H,20,21) |
InChI Key |
LVJAGIDKRGIEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])NC3=CC=C(C=C3)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


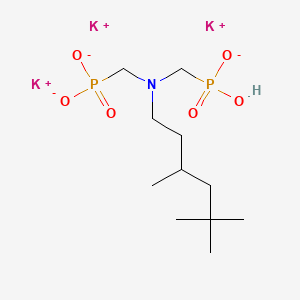
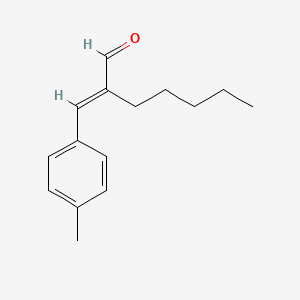
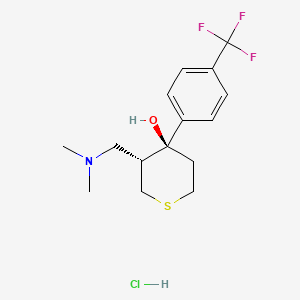
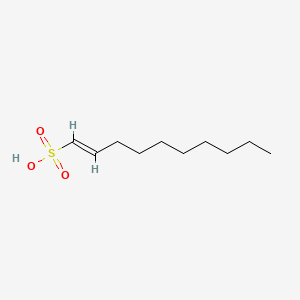
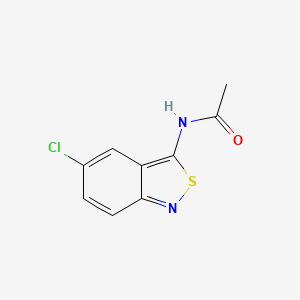
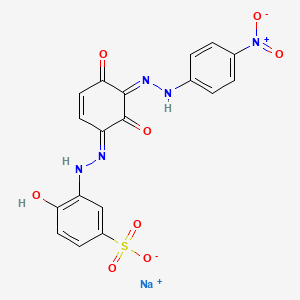
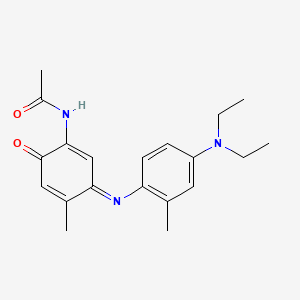

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
